molecular formula C27H28N4O4S2 B2799951 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 922609-19-6

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2799951
CAS No.: 922609-19-6
M. Wt: 536.67
InChI Key: VEJGXBCIOCHKCW-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C27H28N4O4S2 and its molecular weight is 536.67. The purity is usually 95%.
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Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound with potential therapeutic applications. Its complex structure incorporates various functional groups that may contribute to its biological activity, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C27H28N4O4S2C_{27}H_{28}N_{4}O_{4}S_{2}, with a molecular weight of approximately 536.67 g/mol. The structure includes a benzothiazole moiety, piperidine, and pyridine, which are known to enhance biological interactions.

PropertyValue
Molecular FormulaC27H28N4O4S2
Molecular Weight536.67 g/mol
IUPAC NameN-(4-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
CAS Number851978-62-6

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazoles have shown efficacy in inducing apoptosis in various cancer cell lines, including HeLa cells, through both extrinsic and intrinsic pathways .

A study focusing on thiazolidine derivatives demonstrated their ability to inhibit tumor growth in vivo and in vitro, suggesting that the incorporation of thiazole rings can enhance anticancer properties. The compound's structural features may facilitate interactions with specific molecular targets involved in cancer progression.

Antimicrobial Activity

Compounds related to this class have been evaluated for antimicrobial properties. For example, thiazolidine derivatives were shown to possess broad-spectrum antibacterial activity against various pathogens, although they were less effective than standard antibiotics . This suggests that this compound may also exhibit similar antimicrobial properties.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in several studies. Thiazolidine compounds have been reported to reduce pro-inflammatory markers and cytokines in experimental models of inflammation . This activity may be attributed to the modulation of signaling pathways involved in inflammatory responses.

Case Study: Anticancer Activity

In a recent study involving a series of benzothiazole derivatives, one compound demonstrated IC50 values below 10 µM against multiple cancer cell lines, indicating potent anticancer activity. The study concluded that the presence of the benzothiazole ring significantly contributes to the observed biological effects .

Research Findings: Structure–Activity Relationship (SAR)

Research on the structure–activity relationship (SAR) of similar compounds revealed that modifications at specific positions on the benzothiazole ring could enhance biological activity. For instance, substituents on the piperidine moiety were shown to influence both the potency and selectivity of the compounds against cancer cells.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S2/c1-2-35-23-10-8-11-24-25(23)29-27(36-24)31(19-21-9-4-5-16-28-21)26(32)20-12-14-22(15-13-20)37(33,34)30-17-6-3-7-18-30/h4-5,8-16H,2-3,6-7,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJGXBCIOCHKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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